molecular formula C22H23NO3 B214650 3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one

Cat. No. B214650
M. Wt: 349.4 g/mol
InChI Key: XASYZXRLRQZLEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and chemical biology. This compound is also known as GSK2831781, and it belongs to the class of indolinone derivatives.

Mechanism of Action

The exact mechanism of action of 3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been proposed that the compound exerts its anti-tumor activity by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one has also been shown to exhibit other biochemical and physiological effects. For example, it has been shown to modulate the activity of certain ion channels, which could have implications for the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one in lab experiments is its potency and selectivity. However, one of the limitations is its synthetic nature, which could limit its availability and scalability for large-scale experiments.

Future Directions

There are several future directions for the study of 3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one. One area of research is to further elucidate its mechanism of action and identify its molecular targets. Another area of research is to explore its potential applications in other scientific fields, such as chemical biology and materials science. Finally, there is also a need for further studies to optimize the synthesis of this compound and develop more efficient and scalable methods for its production.

Synthesis Methods

The synthesis of 3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one involves a multi-step process that requires expertise in organic chemistry. The first step involves the preparation of 2,4,6-trimethylphenylacetic acid, which is then converted to its corresponding acid chloride. The acid chloride is then reacted with 3-(prop-2-en-1-yl)-1H-indole-2,3-dione to yield the final product.

Scientific Research Applications

3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential applications in various scientific fields. One of the major areas of research is its use in medicinal chemistry, where it has been shown to exhibit potent anti-tumor activity against various cancer cell lines.

properties

Product Name

3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one

Molecular Formula

C22H23NO3

Molecular Weight

349.4 g/mol

IUPAC Name

3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1-prop-2-enylindol-2-one

InChI

InChI=1S/C22H23NO3/c1-5-10-23-18-9-7-6-8-17(18)22(26,21(23)25)13-19(24)20-15(3)11-14(2)12-16(20)4/h5-9,11-12,26H,1,10,13H2,2-4H3

InChI Key

XASYZXRLRQZLEX-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC=C)O)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC=C)O)C

Origin of Product

United States

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